![molecular formula C14H9ClN4O4S B14364034 2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole CAS No. 91709-04-5](/img/structure/B14364034.png)
2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole is a complex organic compound that features a benzimidazole core substituted with a chloromethyl group and a 2,4-dinitrophenylsulfanyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole typically involves multiple steps. One common method starts with the preparation of 2-(chloromethyl)-1H-benzimidazole, which is then reacted with 2,4-dinitrophenylsulfanyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The dinitrophenylsulfanyl moiety can participate in redox reactions.
Coupling reactions: The benzimidazole core can be involved in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include substituted benzimidazoles with various functional groups.
Oxidation and reduction: Products can include oxidized or reduced forms of the dinitrophenylsulfanyl group.
科学研究应用
2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to inhibition of biological processes. The dinitrophenylsulfanyl moiety may also interact with cellular components, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
- 2-(Chloromethyl)-1H-benzimidazole
- 2,4-Dinitrophenylsulfanyl derivatives
- Benzimidazole-based inhibitors
Uniqueness
2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both a chloromethyl group and a dinitrophenylsulfanyl moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
属性
CAS 编号 |
91709-04-5 |
|---|---|
分子式 |
C14H9ClN4O4S |
分子量 |
364.8 g/mol |
IUPAC 名称 |
2-(chloromethyl)-1-(2,4-dinitrophenyl)sulfanylbenzimidazole |
InChI |
InChI=1S/C14H9ClN4O4S/c15-8-14-16-10-3-1-2-4-11(10)17(14)24-13-6-5-9(18(20)21)7-12(13)19(22)23/h1-7H,8H2 |
InChI 键 |
ZCTJIDYFLQMYEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(N2SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol](/img/structure/B14363951.png)
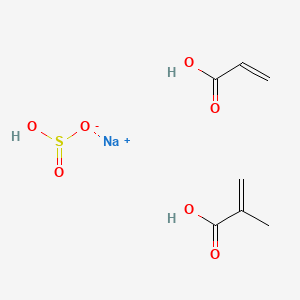


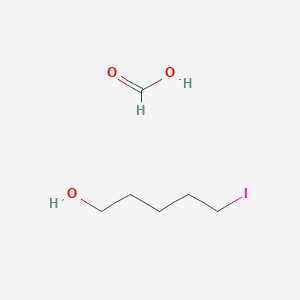
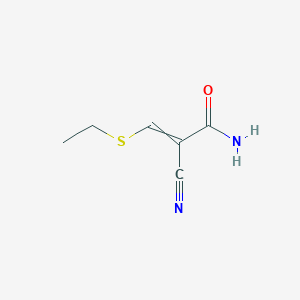
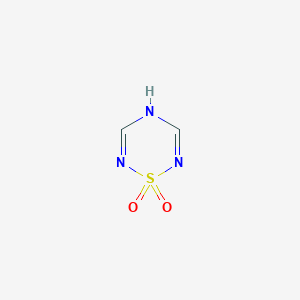
![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)
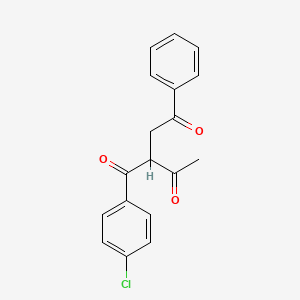
![tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane](/img/structure/B14364015.png)
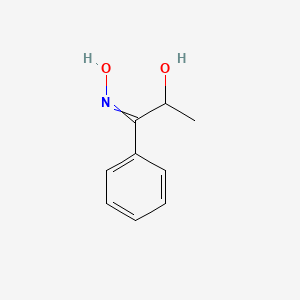
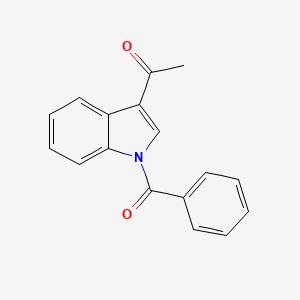
![2-[2-(2-Hydroxy-5-nitrophenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14364053.png)
